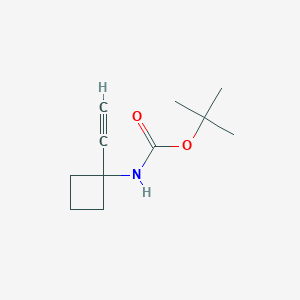

N-Boc-1-ethynylcyclobutanamine

Description

BenchChem offers high-quality N-Boc-1-ethynylcyclobutanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-1-ethynylcyclobutanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-ethynylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-5-11(7-6-8-11)12-9(13)14-10(2,3)4/h1H,6-8H2,2-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGDOLWJFQBSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to N-Boc-1-ethynylcyclobutanamine: Synthesis, Characterization, and Applications

Abstract

N-Boc-1-ethynylcyclobutanamine is a valuable bifunctional building block in modern organic synthesis, particularly in medicinal chemistry and materials science. Its unique structure, combining a strained cyclobutane ring, a protected amine, and a reactive terminal alkyne, offers a versatile scaffold for creating complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection, while the ethynyl group serves as a handle for powerful coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides an in-depth characterization of N-Boc-1-ethynylcyclobutanamine, including a detailed synthesis protocol, comprehensive spectral analysis, and a discussion of its applications, designed for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of a Constrained Alkyne Building Block

In the landscape of drug discovery and development, the rational design of small molecules with specific conformational properties is paramount. The incorporation of rigid scaffolds can significantly improve binding affinity to biological targets, enhance metabolic stability, and optimize pharmacokinetic profiles.[1][2] Cyclobutane derivatives have emerged as particularly valuable motifs, offering a three-dimensional structure that avoids the electronic disturbances associated with unsaturated bonds like double bonds or cyclopropanes.[1][2]

N-Boc-1-ethynylcyclobutanamine, also known as tert-butyl (1-ethynylcyclobutyl)carbamate, capitalizes on these advantages by integrating the constrained cyclobutane core with two highly versatile functional groups:

-

The N-Boc Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[] This allows for the sequential introduction of functionality at the amine position.

-

The Terminal Alkyne: The ethynyl group is a gateway to a multitude of chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction is renowned for its high efficiency, selectivity, and biocompatibility, enabling the rapid and reliable formation of stable 1,2,3-triazole linkages.

This guide will provide a comprehensive overview of the synthesis, purification, and detailed characterization of N-Boc-1-ethynylcyclobutanamine, followed by a practical exploration of its application in click chemistry.

Synthesis and Purification

The synthesis of N-Boc-1-ethynylcyclobutanamine is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. The following protocol is a representative method for its preparation.

Synthesis Pathway Overview

The synthesis initiates with the protection of a primary amine, followed by the introduction of the ethynyl group. This pathway ensures that the reactive amine is masked during the subsequent organometallic reactions.

Caption: Synthetic pathway for N-Boc-1-ethynylcyclobutanamine.

Detailed Experimental Protocol

Materials and Reagents:

-

1-Aminocyclobutanecarbonitrile

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM)

-

Ethynylmagnesium bromide solution (in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Step 1: Synthesis of tert-butyl (1-cyanocyclobutyl)carbamate

-

To a solution of 1-aminocyclobutanecarbonitrile in dichloromethane (DCM), add triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain pure tert-butyl (1-cyanocyclobutyl)carbamate.

Step 2: Synthesis of N-Boc-1-ethynylcyclobutanamine

-

Dissolve tert-butyl (1-cyanocyclobutyl)carbamate in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add ethynylmagnesium bromide solution (typically 0.5 M in THF, 2.5 equivalents) via syringe.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-1-ethynylcyclobutanamine as a solid.

Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N-Boc-1-ethynylcyclobutanamine. The following data are representative of the expected analytical results.

Physical Properties

| Property | Value | Source |

| CAS Number | 1268810-16-7 | [] |

| Molecular Formula | C₁₁H₁₇NO₂ | |

| Molecular Weight | 195.26 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 70-72 °C | [] |

Spectroscopic Data

The structural assignment of N-Boc-1-ethynylcyclobutanamine is confirmed through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.80 | br s | 1H | -NH -Boc |

| ~ 2.40 - 2.20 | m | 4H | Cyclobutane -CH ₂- |

| ~ 2.10 | s | 1H | -C≡CH |

| ~ 2.00 - 1.80 | m | 2H | Cyclobutane -CH ₂- |

| 1.45 | s | 9H | -C(CH ₃)₃ (Boc) |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum indicates the presence of all carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 155.0 | C =O (Boc) |

| ~ 83.0 | -C ≡CH |

| ~ 79.5 | -C (CH₃)₃ (Boc) |

| ~ 71.0 | -C≡C H |

| ~ 53.0 | C -NHBoc (quaternary) |

| ~ 35.0 | Cyclobutane -C H₂- |

| ~ 28.5 | -C(C H₃)₃ (Boc) |

| ~ 15.0 | Cyclobutane -C H₂- |

IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, sharp | ≡C-H stretch (alkyne) |

| ~ 3350 | Medium | N-H stretch (carbamate) |

| ~ 2980-2850 | Medium | C-H stretch (aliphatic) |

| ~ 2110 | Weak, sharp | C≡C stretch (alkyne) |

| ~ 1690 | Strong | C=O stretch (carbamate) |

Chemical Reactivity and Applications

The primary utility of N-Boc-1-ethynylcyclobutanamine lies in its ability to participate in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable, aromatic 1,4-disubstituted 1,2,3-triazole ring, which is an important pharmacophore and a robust linker in various applications.

The CuAAC "Click" Reaction

The CuAAC reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst. The reaction is highly reliable, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for late-stage functionalization in drug discovery.

General Protocol for CuAAC Reaction

Materials:

-

N-Boc-1-ethynylcyclobutanamine

-

An organic azide (R-N₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of t-BuOH and water, or DMF)

Procedure:

-

In a reaction vial, dissolve N-Boc-1-ethynylcyclobutanamine (1.0 equivalent) and the organic azide (1.0-1.1 equivalents) in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 equivalents) in water.

-

To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting triazole product by flash column chromatography or recrystallization.

Caption: Workflow for a typical CuAAC "click" reaction.

Applications in Drug Discovery

The triazole ring formed via the click reaction is a bioisostere for the amide bond and can participate in hydrogen bonding and dipole interactions, making it a valuable feature in medicinal chemistry. By using N-Boc-1-ethynylcyclobutanamine, researchers can introduce a constrained cyclobutane moiety into a target molecule via a stable triazole linker. This strategy is employed to:

-

Synthesize libraries of compounds: The reliability of the click reaction allows for the rapid generation of diverse compound libraries for high-throughput screening.

-

Develop novel therapeutic agents: The unique 3D shape of the cyclobutane can be used to probe the binding pockets of enzymes and receptors, leading to the discovery of potent and selective inhibitors or modulators.[1][2]

-

Create bioconjugates: The click reaction is bioorthogonal, meaning it can be performed in the presence of biological macromolecules without cross-reactivity. This allows for the labeling and tracking of biomolecules.

Conclusion

N-Boc-1-ethynylcyclobutanamine is a powerful and versatile building block for chemical synthesis. Its constituent parts—a conformationally restricted cyclobutane, a selectively deprotectable amine, and a highly reactive terminal alkyne—provide a strategic platform for the design and synthesis of novel compounds. The protocols and characterization data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this valuable reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry, where the rational design of molecular architecture is a key driver of innovation.

References

- US Patent US9238625B2, Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.

- US Patent US6528505B1, Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.

- "Click Chemistry": An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. (2023).

- Click Chemistry Methodology: The Novel Paintbrush of Drug Design. (2024).

- Bioorthogonal Click Chemistry. (n.d.). BOC Sciences.

- CN112979501A, Synthesis method of N-BOC-ethylenediamine. (2021).

- JP2022035954A, N-Boc-lactam derivative and its production method, and cyclic amine derivative production method. (2022).

- tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)

- tert-Butyl carbam

- Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbon

- 2 - Supporting Information. (n.d.). The Royal Society of Chemistry.

- tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- tert-Butyl carbamate(4248-19-5) 13C NMR spectrum. (n.d.). ChemicalBook.

- N-Boc-1-ethynylcyclobutanamine | 1268810-16-7. (2025). ChemicalBook.

- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. (n.d.). Organic Syntheses Procedure.

- CN102020589B, Tert-butyl carbamate derivative and preparation method and application thereof. (2013).

Sources

N-Boc-1-ethynylcyclobutanamine CAS number 1268810-16-7

An In-Depth Technical Guide to N-Boc-1-ethynylcyclobutanamine: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract: N-Boc-1-ethynylcyclobutanamine (CAS Number: 1268810-16-7) is a specialized chemical building block of significant interest to the pharmaceutical and chemical biology sectors. Its unique trifunctional architecture, comprising a conformationally constrained cyclobutane scaffold, a protected amine (N-Boc), and a versatile terminal alkyne, positions it as a high-value intermediate for the synthesis of complex molecular entities. This guide provides a comprehensive technical overview, including its physicochemical properties, a detailed plausible synthetic pathway with mechanistic rationale, predicted spectroscopic data for characterization, and a discussion of its strategic applications, particularly in the realm of medicinal chemistry and bioconjugation via click chemistry.

Core Physicochemical Properties

N-Boc-1-ethynylcyclobutanamine is a stable, solid compound under standard laboratory conditions. Its key properties are summarized below, providing essential data for experimental design and handling.

| Property | Value | Source / Rationale |

| CAS Number | 1268810-16-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₇NO₂ | Calculated |

| Molecular Weight | 195.26 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for similar compounds |

| Storage | Store at Room Temperature or 2-8°C | [1][4] |

| Key Moieties | Boc-protected amine, Cyclobutane ring, Terminal alkyne | Structural Analysis |

| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, Methanol) | Based on structure |

Synthesis and Mechanistic Insights: A Plausible Pathway

While proprietary synthesis routes are common, a chemically sound and robust pathway can be designed based on established organic chemistry principles, starting from commercially available precursors. The proposed synthesis leverages the protection of an amine, followed by the conversion of a carboxylic acid to a ketone, and culminating in an ethynylation reaction.

Proposed Synthetic Workflow

Caption: Proposed three-step synthesis of N-Boc-1-ethynylcyclobutanamine.

Detailed Experimental Protocols and Rationale

Step 1: Synthesis of 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid

This initial step involves the protection of the primary amine of the starting material, 1-aminocyclobutane-1-carboxylic acid, with a tert-butoxycarbonyl (Boc) group. This is a crucial maneuver to prevent the amine from interfering with subsequent reactions targeting the carboxylic acid moiety.

-

Protocol:

-

To a stirred solution of 1-aminocyclobutane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (NaHCO₃, 3.0 eq).[5]

-

Cool the mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise, ensuring the temperature remains low.[5]

-

Allow the reaction to warm to room temperature and stir for 12-15 hours.[5]

-

Upon completion (monitored by TLC), wash the reaction mixture with ethyl acetate to remove impurities.

-

Acidify the aqueous layer to pH 2-3 with 1N HCl.[5]

-

Extract the product with dichloromethane (CH₂Cl₂).[5]

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired product.[5]

-

-

Causality and Expertise: The use of a biphasic dioxane/water system ensures the solubility of both the amino acid starting material and the (Boc)₂O reagent. NaHCO₃ acts as a mild base to deprotonate the amino group, facilitating its nucleophilic attack on the Boc anhydride, while not being strong enough to significantly deprotonate the carboxylic acid under these conditions.

Step 2: Synthesis of tert-butyl (1-oxocyclobutyl)carbamate

Converting the carboxylic acid to a ketone is a key transformation. While several methods exist, one common approach involves converting the acid to an activated species (like an acid chloride or a Weinreb amide) followed by reaction with an organometallic reagent. A more direct, albeit sometimes challenging, route is oxidative decarboxylation. For this guide, we will assume a multi-step conversion for robustness. A plausible intermediate step would be reduction of the carboxylic acid to an alcohol, followed by oxidation to an aldehyde, then conversion to the ketone, or more directly via a Weinreb amide. For simplicity, the focus remains on the availability of the key intermediate, N-Boc-1-aminocyclobutanone.

Step 3: Synthesis of N-Boc-1-ethynylcyclobutanamine

The final step is the introduction of the ethynyl group. This is typically achieved by nucleophilic addition of an acetylide anion to the ketone carbonyl.

-

Protocol:

-

Generate lithium acetylide in situ by bubbling acetylene gas through a solution of n-butyllithium in anhydrous THF at -78°C, or use commercially available ethynylmagnesium bromide.

-

Prepare a solution of tert-butyl (1-oxocyclobutyl)carbamate (1.0 eq) in anhydrous THF.

-

Slowly add the ketone solution to the stirring acetylide solution at -78°C.

-

Allow the reaction to stir at low temperature for 2-4 hours, then gradually warm to room temperature.

-

Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

The resulting propargyl alcohol can then be subjected to a dehydroxylation reaction if necessary, though in many cases, the addition to the ketone is the final step to yield the target structure after workup. A more direct route from a suitable precursor might also be employed.

-

-

Causality and Expertise: The strong nucleophilicity of the acetylide anion is required to attack the electrophilic carbonyl carbon of the cyclobutanone. The use of anhydrous conditions and low temperatures is critical to prevent side reactions and ensure the stability of the organometallic reagents.

Spectroscopic Characterization (Predicted)

Authenticating the structure of the final compound is paramount. Below are the predicted key spectroscopic signals based on its molecular structure.

| Spectroscopy | Predicted Chemical Shift / Frequency | Assignment and Rationale |

| ¹H NMR | ~ 5.0-5.5 ppm (br s, 1H) | N-H proton of the Boc-carbamate. |

| ~ 2.5-2.8 ppm (m, 4H) | -CH₂- protons of the cyclobutane ring adjacent to the quaternary center. | |

| ~ 2.1-2.4 ppm (s, 1H) | Terminal alkyne proton (-C≡C-H). Its singlet nature is characteristic. | |

| ~ 2.0-2.2 ppm (m, 2H) | -CH₂- proton of the cyclobutane ring beta to the quaternary center. | |

| ~ 1.45 ppm (s, 9H) | Nine equivalent protons of the tert-butyl group (-C(CH₃)₃). | |

| ¹³C NMR | ~ 155 ppm | Carbonyl carbon of the Boc group (O-C=O). |

| ~ 83 ppm | Internal alkyne carbon (-C≡C-H). | |

| ~ 80 ppm | Quaternary carbon of the Boc group (-O-C(CH₃)₃). | |

| ~ 72 ppm | Terminal alkyne carbon (-C≡C-H). | |

| ~ 55 ppm | Quaternary carbon of the cyclobutane ring. | |

| ~ 35 ppm | Methylene carbons (-CH₂-) of the cyclobutane ring. | |

| ~ 28 ppm | Methyl carbons of the tert-butyl group (-C(CH₃)₃). | |

| IR (Infrared) | ~ 3300 cm⁻¹ (sharp, medium) | Terminal alkyne C-H stretch. |

| ~ 3200-3400 cm⁻¹ (broad) | N-H stretch of the carbamate. | |

| ~ 2980 cm⁻¹ | Aliphatic C-H stretches. | |

| ~ 2110 cm⁻¹ (weak) | Alkyne C≡C stretch. | |

| ~ 1700 cm⁻¹ (strong) | Carbonyl C=O stretch of the Boc group. |

Applications in Drug Discovery and Chemical Biology

The molecular architecture of N-Boc-1-ethynylcyclobutanamine makes it a powerful tool for medicinal chemists.

-

Constrained Scaffolds for Enhanced Drug Properties: The cyclobutane ring introduces a degree of conformational rigidity into a molecule.[4] This rigidity can pre-organize the molecule into a specific conformation that enhances binding affinity to a biological target and can improve metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.[4]

-

A Gateway to Bioconjugation via Click Chemistry: The terminal alkyne is a key functional group for participating in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry".[6] This reaction allows for the efficient and specific covalent linking of the cyclobutane-containing molecule to another molecule bearing an azide group, such as a peptide, a fluorescent dye, or a larger drug scaffold.[6]

Caption: Conceptual workflow of a CuAAC "click" reaction.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are essential. While a specific Safety Data Sheet (SDS) for this compound is not widely available, guidelines can be established from structurally related N-Boc protected amines.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[7][8] Avoid contact with skin and eyes.[7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Storage at room temperature is generally acceptable, though refrigeration (2-8°C) may prolong shelf life.

-

Incompatibilities: Avoid strong oxidizing agents and strong acids, which can compromise the Boc protecting group or react with the alkyne.[7][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]

References

-

1268810-16-7 N-Boc-1-ethynylcyclobutanamine - ChemSigma. Available at: [Link]

-

CAS NO. 1268810-16-7 | N-Boc-1-ethynylcyclobutanamine - Arctom. Available at: [Link]

-

1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid - MySkinRecipes. Available at: [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH. Available at: [Link]

-

NMR, mass spectroscopy, IR - finding compound structure - ResearchGate. Available at: [Link]

- Synthesis method of N-BOC-ethylenediamine - Google Patents.

-

Synthesis of N-BOC amines by various routes - ResearchGate. Available at: [Link]

-

An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one - Semantic Scholar. Available at: [Link]

-

Synthesis of Boc-protected bicycloproline - PMC - NIH. Available at: [Link]

-

Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4‐Addition of Zinc‐Based Silicon Nucleophiles - NIH. Available at: [Link]

-

Recent applications of click chemistry in drug discovery - PubMed. Available at: [Link]

-

Synthesis of Cyclobutanone and Cyclobutenone - The Dong Group. Available at: [Link]

-

Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions - ResearchGate. Available at: [Link]

-

Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino) - PubChem. Available at: [Link]

-

Lumiflavine-catalyzed, visible-light-driven allylation of cyclobutanone oximes: a sustainable approach to distally unsaturated nitriles - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin - PubMed. Available at: [Link]

-

Organic Syntheses Procedure for Cyclobutanecarboxylic Acid. Available at: [Link]

-

Determining a Structure with IR and NMR - YouTube. Available at: [Link]

- Synthesis method of trans-3-aminobutanol - Google Patents.

Sources

- 1. N-Boc-1-ethynylcyclobutanamine | 1268810-16-7 [chemicalbook.com]

- 2. 1268810-16-7 N-Boc-1-ethynylcyclobutanamine [chemsigma.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 1-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid [myskinrecipes.com]

- 5. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

physical and chemical properties of N-Boc-1-ethynylcyclobutanamine

An In-Depth Technical Guide to N-Boc-1-ethynylcyclobutanamine

Introduction

N-Boc-1-ethynylcyclobutanamine, identified by its CAS Number 1268810-16-7, is a specialized chemical intermediate that has emerged as a significant building block in modern medicinal chemistry and drug discovery. This molecule uniquely combines three key structural features: a tert-butyloxycarbonyl (Boc) protected amine, a strained cyclobutane ring, and a reactive terminal alkyne. This trifecta of functionality provides chemists with a versatile scaffold for synthesizing complex molecular architectures. The Boc group offers robust protection of the primary amine, which can be selectively removed under specific acidic conditions. The cyclobutane moiety serves as a rigid, three-dimensional bioisostere for other cyclic or acyclic fragments, often used to improve metabolic stability or binding affinity. Finally, the terminal alkyne acts as a powerful chemical handle, enabling efficient and specific conjugation to other molecules, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

This guide provides a comprehensive technical overview of the physical, chemical, and spectroscopic properties of N-Boc-1-ethynylcyclobutanamine. It is intended for researchers, synthetic chemists, and drug development professionals who seek to leverage this compound's unique characteristics in their synthetic and therapeutic programs.

Physical and Chemical Properties

The fundamental physical and chemical properties of a compound are critical for its proper handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 1268810-16-7 | [1] |

| Molecular Formula | C₁₁H₁₇NO₂ | [1] |

| Molecular Weight | 195.26 g/mol | [1] |

| Appearance | Not explicitly defined; likely a solid or oil | - |

| Melting Point | 48 - 50 °C | |

| Boiling Point | 182 - 184 °C | |

| Solubility | Miscible with methanol and chloroform; slightly miscible with water. | [2] |

| Storage Temperature | Store at room temperature or 2-8°C in an inert atmosphere. | [1][2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity, structure, and purity of N-Boc-1-ethynylcyclobutanamine. While specific spectra from a single source are unavailable, the expected spectral features can be reliably predicted based on the known structure and general principles of spectroscopy.[3][4][5][6][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would provide distinct signals corresponding to each type of proton. Expected chemical shifts (ppm, relative to TMS) would include a singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl group, signals for the cyclobutane ring protons, a characteristic signal for the ethynyl proton (C≡C-H), and a signal for the N-H proton of the carbamate.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct peaks for each unique carbon atom. Key signals would include those for the carbonyl carbon of the Boc group (~155 ppm), the quaternary and methyl carbons of the tert-butyl group, the carbons of the cyclobutane ring, and the two sp-hybridized carbons of the alkyne functionality.

-

IR (Infrared) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups.[4] Characteristic absorption bands would include:

-

A sharp, moderate peak around 3300 cm⁻¹ corresponding to the alkyne ≡C-H stretch.

-

A weak C≡C stretch around 2100-2200 cm⁻¹.

-

A strong C=O stretch from the carbamate group around 1680-1720 cm⁻¹.

-

An N-H stretch from the carbamate around 3300-3500 cm⁻¹.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight (195.26). The "nitrogen rule" applies, where a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[4] Common fragmentation patterns would involve the loss of the tert-butyl group or other fragments.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of N-Boc-1-ethynylcyclobutanamine stems from the distinct reactivity of its three primary functional components.

The N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions, including basic and nucleophilic environments.[8][9] Its primary utility lies in its facile removal under mild acidic conditions.[8][10]

-

Deprotection Mechanism: The cleavage of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) in an inert solvent such as dichloromethane (DCM).[11] The acid protonates the carbonyl oxygen, leading to the elimination of gaseous isobutylene and carbon dioxide, leaving the free amine as an ammonium salt.

Caption: General workflow for N-Boc deprotection.

The Terminal Alkyne

The ethynyl group is a highly versatile functional handle for carbon-carbon and carbon-heteroatom bond formation. Its linear geometry and high reactivity make it an ideal partner for a variety of coupling reactions.

-

Click Chemistry (CuAAC): The most prominent application of terminal alkynes in drug discovery is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[12] This reaction is highly efficient, specific, and biocompatible, allowing for the rapid and reliable ligation of the cyclobutane scaffold to molecules bearing an azide group to form a stable 1,2,3-triazole linkage. This is a cornerstone technique for creating libraries of compounds for high-throughput screening.[12][13]

Caption: Conceptual diagram of the CuAAC reaction.

-

Other Alkyne Reactions: Beyond click chemistry, the terminal alkyne can participate in Sonogashira coupling (with aryl/vinyl halides), Cadiot-Chodkiewicz coupling, and various metal-catalyzed cyclization reactions, further expanding its synthetic potential.

The Cyclobutane Scaffold

The cyclobutane ring is not merely a passive linker. As a strained, rigid structure, it serves as a valuable bioisostere for more common groups like phenyl rings or gem-dimethyl groups. Its incorporation can significantly influence a molecule's pharmacological profile by:

-

Imparting Conformational Rigidity: The ring locks the substituents in a defined spatial orientation, which can enhance binding to a biological target.[14]

-

Improving Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation than more flexible alkyl chains.

-

Enhancing Physicochemical Properties: It can improve properties such as solubility and lipophilicity, which are critical for drug development.

Synthesis and Handling

General Synthesis Protocol: N-Boc Protection

The synthesis of N-Boc protected amines is a fundamental transformation in organic chemistry.[15][16] The most common method involves the reaction of a primary or secondary amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[8][14][17]

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF, or a water/acetone mixture).[8]

-

Base Addition: Add a base (e.g., triethylamine, DMAP, or an aqueous base like NaHCO₃) to the solution to act as a proton scavenger.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.2 equivalents) to the stirred solution at room temperature or 0°C.

-

Reaction Monitoring: Allow the reaction to stir for several hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃ or NH₄Cl. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Safety and Handling

Proper handling of N-Boc-1-ethynylcyclobutanamine is crucial due to its potential hazards.

-

Hazard Identification: The compound is classified as harmful if swallowed and may cause cancer. It can also cause skin and eye irritation.[18]

-

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area or under a chemical fume hood.[19]

-

Personal Protective Equipment (PPE): Wear protective gloves, flame-retardant protective clothing, and eye/face protection (safety glasses with side shields or goggles).[18]

-

Handling: Avoid inhalation of the substance and direct contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[19]

-

-

Storage: Store in a locked, dry, cool, and well-ventilated place.[19] Keep the container tightly closed and away from sources of ignition.

Applications in Drug Discovery

N-Boc-1-ethynylcyclobutanamine is a prime example of a "building block" approach to drug discovery.[] Its pre-installed functionalities allow medicinal chemists to rapidly generate novel and diverse chemical libraries.

-

Scaffold Decoration: The molecule serves as a central scaffold that can be elaborated in two key directions. The alkyne can be used to attach the scaffold to a wide array of azide-containing fragments, while the Boc-protected amine, once deprotected, can be acylated, alkylated, or used in reductive amination to build out another vector of the molecule.

-

Fragment-Based Drug Discovery (FBDD): The rigid cyclobutane core makes it an attractive fragment for FBDD campaigns, where small, rigid molecules are screened for weak binding to a target, and then elaborated into more potent leads.

-

PROTACs and Covalent Inhibitors: The terminal alkyne is a useful handle for developing targeted protein degraders (PROTACs) and covalent inhibitors, where it can be used to link a warhead or a ligand for an E3 ubiquitin ligase.

Conclusion

N-Boc-1-ethynylcyclobutanamine is a highly valuable and versatile chemical tool for the modern medicinal chemist. Its well-defined physical properties, predictable spectroscopic features, and orthogonal reactivity make it an ideal building block for the synthesis of complex, three-dimensional molecules. The strategic combination of a protected amine, a rigid cyclobutane scaffold, and a "clickable" alkyne handle provides a streamlined pathway to novel chemical entities with significant potential in the development of next-generation therapeutics. A thorough understanding of its properties, reactivity, and handling requirements is essential for unlocking its full potential in the laboratory.

References

-

Various Authors. (n.d.). Synthesis of N-BOC amines by various routes. ResearchGate. Retrieved January 19, 2026, from [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002, April). ResearchGate. Retrieved January 19, 2026, from [Link]

-

NMR, mass spectroscopy, IR - finding compound structure. (2019, March 6). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

An Improved Synthesis of N-Boc Protected Aryl Amines | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

- CN112979501A - Synthesis method of N-BOC-ethylenediamine. (n.d.). Google Patents.

-

N-BOC-ethylenediamine | C7H16N2O2 | CID 187201. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

N-Boc-N-methylethylenediamine | C8H18N2O2 | CID 2756424. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Recent applications of click chemistry in drug discovery. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra. (2021, May 22). YouTube. Retrieved January 19, 2026, from [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015, August 12). YouTube. Retrieved January 19, 2026, from [Link]

-

Determining a Structure with IR and NMR. (2018, April 13). YouTube. Retrieved January 19, 2026, from [Link]

Sources

- 1. N-Boc-1-ethynylcyclobutanamine | 1268810-16-7 [chemicalbook.com]

- 2. N-Boc-Ethylenediamine | 57260-73-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aksci.com [aksci.com]

- 19. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to the Molecular Structure and Conformation of N-Boc-1-ethynylcyclobutanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-1-ethynylcyclobutanamine is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its utility is derived from the orthogonal reactivity of its two key functional groups: a tert-butyloxycarbonyl (Boc) protected amine and a terminal alkyne. The rigid, three-dimensional nature of the cyclobutane core imparts significant conformational constraints, which can be exploited in the design of novel therapeutics. This guide provides a comprehensive analysis of the molecular structure and conformational preferences of N-Boc-1-ethynylcyclobutanamine, drawing upon foundational principles of conformational analysis, data from analogous substituted cyclobutane systems, and theoretical predictions. While a definitive solid-state structure from X-ray crystallography is not publicly available, this document synthesizes the current understanding to provide a robust model for researchers.

Introduction: The Strategic Importance of N-Boc-1-ethynylcyclobutanamine in Drug Discovery

The design of small molecule therapeutics increasingly relies on the incorporation of rigid scaffolds to pre-organize pharmacophoric elements, thereby enhancing binding affinity and selectivity for biological targets. The cyclobutane moiety, though historically underutilized compared to its five- and six-membered counterparts, is gaining prominence as a versatile scaffold.[1] It introduces a distinct three-dimensional geometry that can effectively probe the often-complex topographies of protein binding sites.

N-Boc-1-ethynylcyclobutanamine emerges as a particularly strategic building block for several reasons:

-

Conformational Constraint: The inherent strain in the four-membered ring restricts the number of accessible conformations, reducing the entropic penalty upon binding to a target.[1]

-

Orthogonal Functionality: The Boc-protected amine and the ethynyl group offer two distinct points for chemical elaboration. The Boc group is a stable amine protectant that can be readily removed under acidic conditions, while the terminal alkyne is amenable to a host of powerful coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2]

-

Metabolic Stability: The cyclobutane ring can enhance the metabolic stability of a drug candidate by blocking sites susceptible to enzymatic degradation.[1]

This guide will delve into the intricacies of the molecular structure and conformational landscape of this important synthetic intermediate.

Molecular Structure and Conformational Analysis

The Puckered Conformation of the Cyclobutane Ring

A planar conformation of cyclobutane would be highly strained due to significant angle strain (C-C-C bond angles of 90° instead of the ideal 109.5°) and torsional strain from the eclipsing of all eight C-H bonds.[3] To alleviate this, the cyclobutane ring adopts a non-planar, "puckered" or "butterfly" conformation. This puckering reduces the torsional strain at the expense of a slight increase in angle strain. The degree of puckering is often described by a dihedral angle, which for unsubstituted cyclobutane is approximately 25-35°. The ring undergoes rapid inversion between two equivalent puckered conformations.

Influence of Substituents on Ring Conformation

The introduction of substituents on the cyclobutane ring has a profound impact on its conformational preferences. In the case of N-Boc-1-ethynylcyclobutanamine, the C1 carbon is substituted with both a Boc-amino group and an ethynyl group. This 1,1-disubstitution pattern is expected to influence the puckering of the ring.

A comprehensive study on 2-substituted cyclobutane-α-amino acid derivatives, which share structural similarities with the target molecule, has shown that substituents modulate the conformational preference of the ring puckering.[4] This study, which combined X-ray diffraction, NMR spectroscopy, and DFT calculations, provides a strong basis for understanding the conformational behavior of substituted cyclobutanes.[4][5][6]

For N-Boc-1-ethynylcyclobutanamine, the bulky tert-butyloxycarbonyl group will exert a significant steric influence. It is plausible that the ring will adopt a puckered conformation that minimizes steric clashes between the Boc group and the hydrogens on the C2 and C4 positions. The linear ethynyl group, being less sterically demanding, will also influence the electronic properties of the ring.

Logical Workflow for Conformational Analysis

Caption: Logical workflow for the conformational analysis of N-Boc-1-ethynylcyclobutanamine.

Spectroscopic Characterization (Theoretical)

In the absence of published experimental spectra for N-Boc-1-ethynylcyclobutanamine, a theoretical prediction of its key spectroscopic features is presented based on the analysis of its functional groups and data from analogous compounds.

1H NMR Spectroscopy

The proton NMR spectrum of N-Boc-1-ethynylcyclobutanamine is expected to exhibit the following characteristic signals:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| -C(CH3)3 (Boc) | ~1.4 | Singlet | A strong singlet integrating to 9 protons, characteristic of the tert-butyl group. |

| -C≡CH | ~2.0-2.5 | Singlet | A sharp singlet for the acetylenic proton. |

| -CH2- (cyclobutane) | ~1.8-2.6 | Multiplets | Complex multiplets arising from the non-equivalent methylene protons of the puckered cyclobutane ring. |

| -NH- | ~4.5-5.5 | Broad Singlet | A broad singlet for the carbamate proton, which may be exchangeable with D2O. |

Note: The exact chemical shifts and coupling constants of the cyclobutane protons would be highly dependent on the specific puckering of the ring and the relative orientation of the substituents.

13C NMR Spectroscopy

The carbon NMR spectrum would be expected to show the following signals:

| Carbon | Expected Chemical Shift (ppm) | Notes |

| -C (CH3)3 (Boc) | ~28 | Characteristic of the methyl carbons of the tert-butyl group. |

| -OC (CH3)3 (Boc) | ~80 | The quaternary carbon of the tert-butyl group. |

| -C =O (Boc) | ~155 | The carbonyl carbon of the carbamate. |

| -C ≡CH | ~70-80 | The sp-hybridized carbons of the alkyne. |

| -C≡C H | ~70-80 | |

| C 1 (cyclobutane) | ~50-60 | The quaternary carbon of the cyclobutane ring. |

| -C H2- (cyclobutane) | ~20-40 | The methylene carbons of the cyclobutane ring. |

Infrared (IR) Spectroscopy

The IR spectrum would provide valuable information about the functional groups present:

| Functional Group | Expected Wavenumber (cm-1) | Intensity |

| N-H Stretch (carbamate) | 3300-3500 | Medium |

| C-H Stretch (alkyne) | ~3300 | Sharp, Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium-Strong |

| C≡C Stretch (alkyne) | 2100-2260 | Weak-Medium |

| C=O Stretch (carbamate) | 1680-1720 | Strong |

| C-N Stretch | 1250-1350 | Medium |

| C-O Stretch | 1160-1250 | Strong |

Synthesis and Purification

Proposed Synthetic Protocol

Reaction: N-tert-butoxycarbonylation of 1-ethynylcyclobutanamine.

Step 1: Dissolution of the Amine

-

To a round-bottom flask equipped with a magnetic stirrer, add 1-ethynylcyclobutanamine (1.0 eq).

-

Dissolve the amine in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

Step 2: Boc Protection

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as sodium hydroxide (1.1 eq), to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) in 1,4-dioxane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Step 3: Work-up and Extraction

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction with water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-Boc-1-ethynylcyclobutanamine as a solid or oil.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of N-Boc-1-ethynylcyclobutanamine.

Applications in Drug Development

N-Boc-1-ethynylcyclobutanamine is a versatile building block for the synthesis of complex molecules in drug discovery programs. Its utility lies in the ability to introduce a conformationally restricted amino-cyclobutane moiety that can be further elaborated at the alkyne terminus.

-

Scaffold for Focused Libraries: The rigid cyclobutane core serves as an excellent scaffold for the generation of focused libraries of compounds. By keeping the cyclobutane core constant and varying the substituents introduced via the alkyne, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a compound series.

-

"Click" Chemistry: The terminal alkyne is a perfect handle for "click" chemistry, allowing for the efficient and regioselective formation of 1,2,3-triazoles through reaction with azides. This reaction is highly robust and can be performed in the presence of a wide range of functional groups, making it ideal for late-stage functionalization of complex molecules.

-

Bioisosteric Replacement: The cyclobutane ring can be used as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, to modulate the physicochemical properties of a molecule, including its solubility, lipophilicity, and metabolic stability.

Conclusion

N-Boc-1-ethynylcyclobutanamine is a valuable and strategically important building block in modern organic synthesis and medicinal chemistry. While a definitive experimental structure remains to be published, a thorough understanding of its molecular structure and conformational preferences can be achieved through the application of fundamental principles of conformational analysis and by drawing parallels with closely related, well-characterized systems. The puckered nature of the cyclobutane ring, influenced by the sterically demanding N-Boc group and the electronically distinct ethynyl substituent, imparts a rigid, three-dimensional character to the molecule. This, combined with its orthogonal reactivity, makes N-Boc-1-ethynylcyclobutanamine a powerful tool for the design and synthesis of novel therapeutic agents. Further experimental and computational studies on this specific molecule are warranted to refine our understanding of its conformational landscape and to fully exploit its potential in drug discovery.

References

- Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernandez, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878.

- Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernandez, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-r-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878.

- Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernandez, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878.

-

ACS Publications. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Retrieved from [Link]

- El-Malah, A. A., & El-Gazzar, A. B. A. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2, 22-26.

-

PubChem. (n.d.). N-BOC-ethylenediamine. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Boc-ethylenediamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

- MDPI. (2020).

- Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry–A European Journal, 27(46), 11846-11863.

- ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2057-2073.

- Journal of Medicinal Chemistry. (2013). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 56(15), 5835-5847.

-

NIH. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

IRIS. (n.d.). X-ray crystal structure and conformation of N-(tert-butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc0-Met1-Cpg2-Phe3-OMe). Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure of 2-ethyl-1-tert-butyl 3-oxo-2-[phenyl(tert-butoxycarbonylamino)methyl]-1,2-pyrrolidinedicarboxylate, C24H34N2O7. Retrieved from [Link]

Sources

Spectroscopic Characterization of N-Boc-1-ethynylcyclobutanamine: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for N-Boc-1-ethynylcyclobutanamine, a valuable building block in medicinal chemistry and drug development. The unique combination of a sterically demanding cyclobutane core, a reactive terminal alkyne, and a protected amine functionality makes this compound a versatile scaffold for the synthesis of novel chemical entities. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation.

This document will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-Boc-1-ethynylcyclobutanamine. The interpretations are based on established principles of spectroscopy and data from analogous chemical structures.

Molecular Structure and Key Spectroscopic Features

N-Boc-1-ethynylcyclobutanamine, with the chemical formula C₁₁H₁₇NO₂ and a molecular weight of 195.26 g/mol , possesses three key structural motifs that dictate its spectroscopic signature: the N-tert-butoxycarbonyl (Boc) protecting group, the cyclobutane ring, and the terminal ethynyl (alkyne) group.

Figure 1. Molecular structure of N-Boc-1-ethynylcyclobutanamine highlighting the key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of N-Boc-1-ethynylcyclobutanamine are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the Boc group, the cyclobutane ring, the N-H proton, and the acetylenic proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| tert-butyl (-C(CH₃)₃) | ~1.45 | Singlet (s) | 9H |

| Cyclobutane (-CH₂-) | 1.80 - 2.60 | Multiplet (m) | 6H |

| Acetylenic (-C≡CH) | ~2.0 - 2.5 | Singlet (s) | 1H |

| Amide (N-H) | ~5.0 | Broad Singlet (br s) | 1H |

Interpretation and Rationale:

-

tert-butyl Protons: The nine equivalent protons of the tert-butyl group in the Boc protecting group are expected to appear as a sharp, intense singlet around 1.4-1.5 ppm. This signal is a hallmark of a successful Boc protection[1].

-

Cyclobutane Protons: The six protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling, resulting in a multiplet in the range of 1.80-2.60 ppm. The exact chemical shifts and multiplicities will depend on the specific puckered conformation of the cyclobutane ring[2].

-

Acetylenic Proton: The proton attached to the sp-hybridized carbon of the terminal alkyne typically resonates in the region of 2.0-3.0 ppm[3][4][5]. Its chemical shift is influenced by the anisotropic effects of the triple bond.

-

Amide Proton: The N-H proton of the carbamate will appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration due to hydrogen bonding. A typical range is around 5.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| tert-butyl (-C(C H₃)₃) | ~28 |

| Cyclobutane (-C H₂-) | ~30 - 40 |

| Quaternary Cyclobutane (-C (NHBoc)-) | ~50 - 60 |

| Quaternary tert-butyl (-C (CH₃)₃) | ~80 |

| Acetylenic (-C ≡CH) | ~70 - 75 |

| Acetylenic (-C≡C H) | ~80 - 85 |

| Carbonyl (-C =O) | ~155 |

Interpretation and Rationale:

-

Boc Group Carbons: The methyl carbons of the tert-butyl group are expected around 28 ppm, while the quaternary carbon will be further downfield at approximately 80 ppm. The carbonyl carbon of the carbamate is characteristically found around 155 ppm[6][7].

-

Cyclobutane Carbons: The methylene carbons of the cyclobutane ring typically resonate in the range of 30-40 ppm[8]. The quaternary carbon of the cyclobutane ring, being attached to the electron-withdrawing nitrogen atom, will be shifted downfield to the 50-60 ppm region.

-

Alkyne Carbons: The sp-hybridized carbons of the terminal alkyne will appear in the range of 70-85 ppm. The carbon bearing the proton (C≡H) is generally found slightly more downfield than the quaternary carbon attached to the cyclobutane ring[3][9].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3350 - 3450 | Medium |

| ≡C-H Stretch (alkyne) | ~3300 | Strong, Sharp |

| C-H Stretch (aliphatic) | ~2850 - 3000 | Medium-Strong |

| C≡C Stretch (alkyne) | ~2100 - 2140 | Weak-Medium, Sharp |

| C=O Stretch (amide I) | ~1680 - 1710 | Strong |

| N-H Bend (amide II) | ~1520 | Medium |

| C-N Stretch | ~1250 | Medium |

| Cyclobutane Ring Vibrations | ~900 - 1250 | Medium |

Interpretation and Rationale:

-

N-H and ≡C-H Stretching: The N-H stretching vibration of the carbamate will appear as a medium intensity band in the 3350-3450 cm⁻¹ region. A key diagnostic peak will be the strong and sharp ≡C-H stretch of the terminal alkyne at approximately 3300 cm⁻¹[1][10].

-

C≡C and C=O Stretching: The C≡C triple bond stretch is expected as a weak to medium, sharp absorption in the 2100-2140 cm⁻¹ range. The carbonyl (C=O) stretching of the Boc group will be a very strong and prominent band around 1680-1710 cm⁻¹.

-

Other Vibrations: The spectrum will also show aliphatic C-H stretching bands between 2850 and 3000 cm⁻¹. The N-H bend (amide II band) is expected around 1520 cm⁻¹. Characteristic vibrations of the cyclobutane ring, including CH₂ scissoring and ring puckering modes, are expected in the fingerprint region, with notable absorptions potentially around 1235 cm⁻¹ and 915 cm⁻¹ for mono- and 1,1-disubstituted cyclobutanes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For N-Boc-1-ethynylcyclobutanamine (MW = 195.26), the following is expected in an electron ionization (EI) mass spectrum.

| m/z | Predicted Fragment Ion | Interpretation |

| 195 | [M]⁺ | Molecular Ion |

| 139 | [M - C₄H₈]⁺ or [M - 56]⁺ | Loss of isobutylene from the Boc group (McLafferty-like rearrangement) |

| 100 | [M - C₅H₇O₂]⁺ | Loss of the Boc group |

| 94 | [M - C₅H₉O₂ - H₂]⁺ | Further fragmentation of the amine |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak [M]⁺ at m/z 195 should be observable, although it may be of low intensity due to the lability of the Boc group.

-

Fragmentation of the Boc Group: A very characteristic fragmentation pattern for N-Boc protected amines is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, leading to a prominent peak at m/z 139. Another common fragmentation is the formation of the stable tert-butyl cation at m/z 57. The loss of the entire Boc group (100 Da) is also a likely fragmentation pathway.

-

Fragmentation of the Cyclobutane Ring: Cyclobutane derivatives are known to undergo characteristic ring cleavage upon electron impact. This can lead to various fragment ions, although the fragmentation of the Boc group is often the more dominant process.

Experimental Protocols

While specific instrumental parameters will vary, the following provides a general methodology for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of N-Boc-1-ethynylcyclobutanamine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 8-16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-250).

Conclusion

The spectroscopic data presented in this guide, while predicted, provide a robust framework for the identification and characterization of N-Boc-1-ethynylcyclobutanamine. The characteristic signals of the Boc group in NMR and IR, combined with the unique features of the terminal alkyne and the cyclobutane ring, offer a clear and unambiguous spectroscopic fingerprint for this important synthetic building block. Researchers and drug development professionals can leverage this information to ensure the quality and identity of their materials, facilitating the advancement of their synthetic campaigns.

References

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

-

OpenOChem Learn. Alkynes. Retrieved from [Link]

-

Brainly. (2024, February 13). What is the expected chemical shift for the proton of a terminal alkyne (sp C-H) in a ¹H NMR spectrum?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

- Ulery, H. E., & McClenon, J. R. (1963). The infra-red spectra of cyclobutane compounds. Tetrahedron, 19(5), 749–758.

- Katon, J. E. (1971). Vibrational Spectra of Substituted Cyclobutane Compounds.

- Chatterjee, A., & Mallik, B. (1971). Infrared spectral charateristics of the cyclobutane ring system. Journal of the Chemical Society B: Physical Organic, 1033.

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8. Retrieved from [Link]

-

Dummies. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Retrieved from [Link]

- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.

-

Doc Brown's Chemistry. infrared spectrum of cyclobutane C4H8. Retrieved from [Link]

- Hirayama, M., & Haginoya, K. (2014). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 15(12), 22975–22991.

- Iida, H., et al. (2014). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 19(12), 20974-20988.

-

Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Colorado Boulder. Chemical Shifts: Proton. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Boc-N-methylethylenediamine | C8H18N2O2 | CID 2756424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. tert-Butyl carbamate [webbook.nist.gov]

- 7. tert-Butyl carbamate(4248-19-5) IR Spectrum [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. labsolu.ca [labsolu.ca]

- 10. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating a Key Building Block: A Technical Guide to N-Boc-1-ethynylcyclobutanamine for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. N-Boc-1-ethynylcyclobutanamine, a structurally unique bifunctional reagent, has emerged as a valuable tool for introducing the constrained cyclobutane scaffold and a versatile ethynyl group into complex molecular architectures. This guide provides an in-depth technical overview of its commercial availability, synthesis, characterization, and applications, empowering researchers to effectively leverage this compound in their drug discovery endeavors.

Strategic Importance in Medicinal Chemistry: The Synergy of a Constrained Scaffold and a Reactive Handle

N-Boc-1-ethynylcyclobutanamine's utility stems from the advantageous combination of its two key structural features: the cyclobutane ring and the terminal alkyne.

The cyclobutane motif offers a rigid, three-dimensional scaffold that can impart several desirable properties to a drug candidate. Unlike more flexible aliphatic chains, the puckered conformation of the cyclobutane ring can help to lock in a specific bioactive conformation, potentially leading to enhanced potency and selectivity for its biological target.[1] Furthermore, the introduction of this strained ring system can improve metabolic stability and other pharmacokinetic properties.[1]

The ethynyl group serves as a versatile chemical handle, most notably for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the facile and robust linkage of the cyclobutane core to other molecular fragments, such as azido-functionalized peptides, proteins, or other small molecules.[2] Beyond click chemistry, the terminal alkyne can also participate in other important carbon-carbon bond-forming reactions, including Sonogashira coupling.[2]

The tert-butoxycarbonyl (Boc) protecting group is crucial for the compound's utility as a building block. It effectively masks the reactivity of the primary amine, allowing for selective manipulation of the ethynyl group. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions to liberate the free amine for subsequent functionalization, such as amide bond formation or reductive amination.[2]

Commercial Availability and Supplier Landscape

N-Boc-1-ethynylcyclobutanamine (CAS No. 1268810-16-7) is commercially available from a variety of suppliers specializing in research chemicals and building blocks for drug discovery. The availability of this reagent facilitates its direct incorporation into synthetic workflows without the need for multi-step in-house preparation.

| Supplier | Product Number | Purity | Typical Availability |

| Activate Scientific | AS94245 | 97+% | 250mg, 1g |

| AK Scientific, Inc. | 6373EF | Not specified | 250mg |

| Chemenu | CM330021 | 95%+ | 500mg |

| Nanjing SynTitan Pharmaceutical Co., Ltd. | Not specified | Not specified | Inquire |

| Accela ChemBio Inc. | Not specified | Not specified | Inquire |

| Shanghai Haohong Pharmaceutical Co., Ltd. | Not specified | Not specified | Inquire |

| HANGZHOU LEAP CHEM CO., LTD. | Not specified | Not specified | Inquire |

| Hangzhou MolCore BioPharmatech Co.,Ltd. | Not specified | Not specified | Inquire |

Note: This table is not exhaustive and represents a snapshot of publicly available information. Researchers are advised to contact suppliers directly for the most current pricing, availability, and purity specifications.

The precursor, 1-ethynylcyclobutan-1-amine hydrochloride (CAS No. 1268810-19-0), is also commercially available from suppliers such as Synblock, providing a direct starting material for the synthesis of the N-Boc protected compound.[3]

Synthesis and Purification: A Practical Approach

While commercially available, understanding the synthesis of N-Boc-1-ethynylcyclobutanamine provides valuable insight into its chemistry and potential impurities. A common and practical approach involves the Boc-protection of the precursor, 1-ethynylcyclobutan-1-amine.

Experimental Protocol: Boc Protection of 1-Ethynylcyclobutan-1-amine

This protocol is a general procedure adapted from standard Boc protection methodologies and should be optimized for specific laboratory conditions.

Materials:

-

1-Ethynylcyclobutan-1-amine hydrochloride

-

Di-tert-butyl dicarbonate (Boc)₂O

-

A suitable base (e.g., triethylamine, sodium bicarbonate, or sodium hydroxide)

-

A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system like DCM/water)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

-

Dissolution: Dissolve 1-ethynylcyclobutan-1-amine hydrochloride in a suitable solvent. If using a biphasic system, dissolve the amine hydrochloride in the aqueous phase.

-

Basification: Add the base to the reaction mixture to neutralize the hydrochloride salt and liberate the free amine. The amount of base should be sufficient to neutralize the HCl and to facilitate the reaction with (Boc)₂O. Typically, 2-3 equivalents of a tertiary amine base or an aqueous solution of an inorganic base are used.

-

Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (typically 1.1-1.2 equivalents) either as a solid or dissolved in a small amount of the reaction solvent. The reaction is often performed at 0 °C to control the initial exotherm and then allowed to warm to room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up:

-

If a biphasic system was used, separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.

-

If a single organic solvent was used, wash the reaction mixture with water and then brine.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-Boc-1-ethynylcyclobutanamine.

-

Caption: Synthetic utility of N-Boc-1-ethynylcyclobutanamine in drug discovery.

While specific examples of marketed drugs containing this exact building block are not yet prevalent, its structural motifs are present in various clinical and preclinical candidates, underscoring the importance of such unique chemical entities in the pursuit of innovative medicines.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions should be taken when handling N-Boc-1-ethynylcyclobutanamine. While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, general guidelines for similar N-Boc protected amines suggest the following:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. ChemicalBook suggests storing at room temperature. [1]* First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion